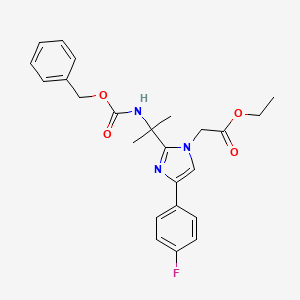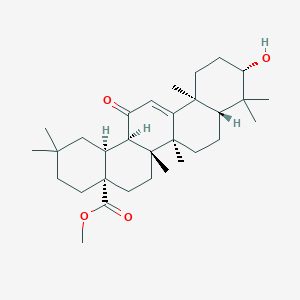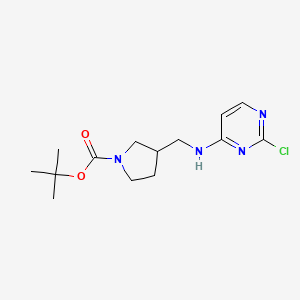![molecular formula C17H15ClN2O B11830487 N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride CAS No. 882865-28-3](/img/structure/B11830487.png)
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is a complex organic compound with the molecular formula C17H15ClN2O. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which combines the benzofuran and quinoline moieties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Quinoline Ring Formation: The benzofuran intermediate is then subjected to a series of reactions to form the quinoline ring. This often involves the use of reagents such as aniline and phosphorus oxychloride.
Dimethylation: The final step involves the introduction of the dimethylamine group. This can be achieved through the reaction of the quinoline intermediate with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
科学研究应用
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, interfering with its replication and transcription processes. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
相似化合物的比较
Similar Compounds
- N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride
- N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
- 1,3-Dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
Uniqueness
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is unique due to its specific combination of benzofuran and quinoline moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to interact with DNA and other molecular targets sets it apart from other similar compounds, highlighting its potential in therapeutic development.
属性
CAS 编号 |
882865-28-3 |
|---|---|
分子式 |
C17H15ClN2O |
分子量 |
298.8 g/mol |
IUPAC 名称 |
N,N-dimethyl-[1]benzofuro[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H14N2O.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H |
InChI 键 |
KWWWKZAAGYYNMZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4O2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)



![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)




![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
